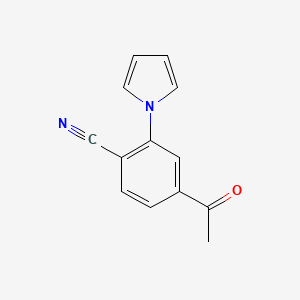

4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile” is a chemical compound that is part of a larger family of compounds known as pyrroles . Pyrroles are five-membered heterocyclic compounds that contain one nitrogen atom and four carbon atoms . They are known for their diverse biological activities and are found in many natural products .

Synthesis Analysis

The synthesis of “4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile” and related compounds often involves the use of a one-pot Vilsmeier-Haack and subsequent Friedel-Crafts reaction . In a study, a new series of 4-(2,5-dimethyl-1 H-pyrrol-1-yl)-N′-(2-(substituted)acetyl) benzohydrazides were prepared and underwent thorough characterization and evaluation .Molecular Structure Analysis

The molecular structure of “4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile” and related compounds is characterized by the presence of a pyrrole ring, which is a five-membered ring with two nitrogen atoms . The structure of these compounds often reveals binding interactions with active sites of certain enzymes .Chemical Reactions Analysis

The chemical reactions involving “4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile” and related compounds are often studied in the context of their biological activity. For example, some of these compounds have been found to exhibit action against DHFR and enoyl ACP reductase enzymes .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The compound has been used in the synthesis of new heterocycles that have shown significant antibacterial activity . Some of these synthesized molecules have undergone further testing for their ability to inhibit specific enzymes .

Antitubercular Properties

In addition to their antibacterial activity, some of the synthesized compounds have also demonstrated strong antitubercular properties . This suggests potential applications in the treatment of tuberculosis .

Inhibition of Enoyl ACP Reductase

Enoyl ACP reductase is an enzyme involved in the synthesis of fatty acids. Some of the synthesized molecules have shown appreciable action against this enzyme , indicating potential applications in the development of drugs targeting fatty acid synthesis.

Inhibition of DHFR Enzymes

Dihydrofolate reductase (DHFR) is an enzyme involved in the synthesis of nucleotides. The synthesized molecules have also exhibited action against DHFR enzymes , suggesting potential applications in the development of drugs targeting nucleotide synthesis.

Monoclonal Antibody Production

The compound has been found to improve monoclonal antibody production in Chinese hamster ovary cell culture . It increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Control of Glycosylation Levels

The compound has been found to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, the compound might also be used to control the level of the galactosylation for the N-linked glycans .

Wirkmechanismus

Target of Action

The primary targets of 4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile are the enzymes Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .

Mode of Action

4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile interacts with its targets by binding to the active sites of both Enoyl ACP Reductase and DHFR . This binding inhibits the normal function of these enzymes, leading to disruption of essential biochemical processes in the bacteria .

Biochemical Pathways

The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway, which is vital for bacterial cell membrane production . On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway, which is essential for DNA synthesis and cell division . The disruption of these pathways leads to the death of the bacteria .

Pharmacokinetics

The compound’s strong binding interactions with its target enzymes suggest it may have good bioavailability .

Result of Action

The result of the action of 4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile is the death of the bacteria. By inhibiting essential enzymes, the compound disrupts crucial biochemical processes, leading to bacterial cell death .

Safety and Hazards

The safety and hazards associated with “4-acetyl-2-(1H-pyrrol-1-yl)benzenecarbonitrile” and related compounds depend on their specific chemical properties. For example, a related compound, Ethanone, 1-(1H-pyrrol-2-yl)-, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

4-acetyl-2-pyrrol-1-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-10(16)11-4-5-12(9-14)13(8-11)15-6-2-3-7-15/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOYSPLQMRWUAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C#N)N2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-Propan-2-ylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2968545.png)

![(4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]](/img/structure/B2968546.png)

![1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B2968551.png)

![N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2968553.png)

![2-ethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2968557.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethylthiazole-5-carboxylate](/img/structure/B2968558.png)

![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2968559.png)

![3-[1-(Aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid hydrochloride](/img/structure/B2968561.png)

![3-methoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2968562.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2968566.png)